N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-9(10(16)13-8-1-4-19-14-8)12-7-11(17)2-5-18-6-3-11/h1,4,17H,2-3,5-7H2,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRLXUPLVMNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable diol precursor.
Isoxazole Ring Formation: The isoxazole ring is often synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Oxalamide Formation: The final step involves the coupling of the tetrahydropyran and isoxazole intermediates with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the isoxazole ring, in particular, is known to confer various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring, for example, could bind to active sites of enzymes, inhibiting their function. The tetrahydropyran ring might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(thiophene-2-yl)oxalamide
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridine-3-yl)oxalamide
Uniqueness
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which is less common compared to other heterocycles like thiophene or pyridine. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Q & A
Basic: What are the critical steps and conditions for synthesizing N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide?
Synthesis typically involves multi-step reactions starting with preparation of intermediates like the isoxazole and tetrahydro-2H-pyran derivatives. Key steps include:
- Coupling reactions : Oxalamide bond formation between the hydroxylated tetrahydro-2H-pyran and isoxazole moieties under anhydrous conditions (e.g., using DCC or EDCI as coupling agents) .
- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Palladium-based catalysts may be employed for cross-coupling steps, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
- Yield maximization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon connectivity. For example, the hydroxyl group in the tetrahydro-2H-pyran ring appears as a broad singlet (~δ 4.5 ppm), while the isoxazole protons resonate between δ 6.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding networks are analyzed to resolve stereochemistry .
Advanced: What strategies are used to identify and validate biological targets of this compound?
- Biochemical assays : Competitive binding studies (e.g., fluorescence polarization) to assess interactions with receptors like GABAA α5, leveraging structural analogs with known activity on neurological targets .
- Docking simulations : Computational models (AutoDock Vina, Schrödinger) predict binding affinities using crystal structures of homologous enzymes (e.g., HDACs) .
- Proteomics : SILAC-based mass spectrometry identifies protein interaction partners in cell lysates after affinity pull-down assays .
Advanced: How should researchers resolve contradictions in reactivity or bioactivity data across studies?
- Orthogonal validation : Combine HPLC purity analysis (>98%) with alternative assays (e.g., SPR for binding kinetics if ELISA results conflict) .
- Conditional reproducibility : Test hypotheses under varying pH, temperature, or solvent systems to isolate confounding factors (e.g., solvent polarity affecting amide hydrolysis) .
- Meta-analysis : Cross-reference datasets from structural analogs (e.g., pyran vs. piperidine derivatives) to identify trends in substituent effects .
Advanced: What computational methods enhance reaction design and mechanistic understanding?
- Quantum chemical calculations : Transition state modeling (Gaussian 16) identifies rate-limiting steps in oxalamide bond formation .
- Machine learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent/catalyst pairs) based on electronic parameters (HOMO-LUMO gaps) .
- Molecular dynamics : Simulate solvation effects on intermediate stability using GROMACS .
Advanced: How can researchers assess the compound's stability under physiological conditions?
- Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for hydrolysis byproducts (e.g., free isoxazole or tetrahydro-2H-pyran derivatives) .
- Light/oxidation stress : Expose to UV-A (320–400 nm) and ROS (H₂O₂) to evaluate photodegradation and oxidative stability .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .
Advanced: What methodologies enable comparative studies with structural analogs?
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing tetrahydro-2H-pyran with thiopyran) and test bioactivity in parallel .
- Pharmacophore mapping : MOE software identifies critical interaction points (e.g., hydrogen bond donors in the oxalamide group) .
- In vitro/in vivo correlation : Compare ADMET profiles (Caco-2 permeability, microsomal stability) across analogs to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
